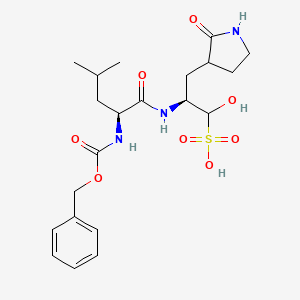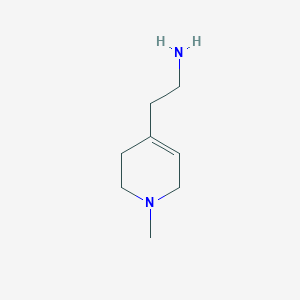
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring that is partially saturated and substituted with a methyl group and an ethanamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Reduction: The pyridine ring is then partially reduced to form the 3,6-dihydro-2H-pyridine derivative. This can be achieved using hydrogenation with a suitable catalyst such as palladium on carbon.
Alkylation: The methyl group is introduced via alkylation, often using methyl iodide in the presence of a base.
Amination: Finally, the ethanamine side chain is introduced through a nucleophilic substitution reaction, typically using ethylamine or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and automated alkylation systems are often employed to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various pyridine N-oxides.
Reduction: Further reduction can lead to fully saturated piperidine derivatives.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted ethanamine derivatives.
科学的研究の応用
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of pyridine derivatives.
Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neural signaling pathways.
類似化合物との比較
Similar Compounds
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanol: Similar structure but with an ethanol side chain.
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid: Contains an acetic acid side chain instead of ethanamine.
1-methyl-3,6-dihydro-2H-pyridin-4-amine: Lacks the ethanamine side chain.
Uniqueness
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine side chain allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
特性
CAS番号 |
1423117-63-8 |
|---|---|
分子式 |
C8H16N2 |
分子量 |
140.23 |
IUPAC名 |
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H16N2/c1-10-6-3-8(2-5-9)4-7-10/h3H,2,4-7,9H2,1H3 |
InChIキー |
NVKKKSVOSONJJV-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)CCN |
正規SMILES |
CN1CCC(=CC1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



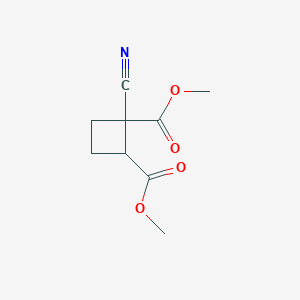

![5-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B1652236.png)
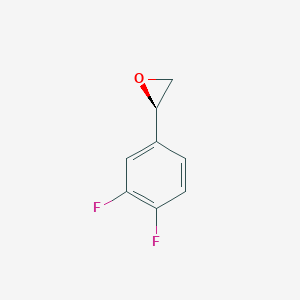
![2-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B1652238.png)
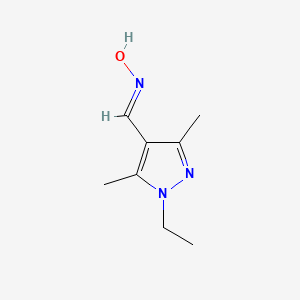
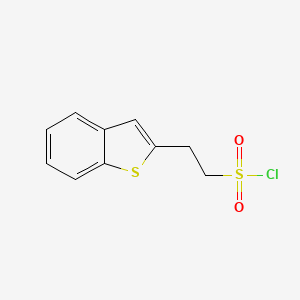
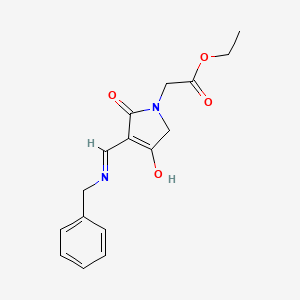
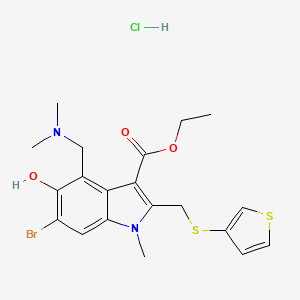
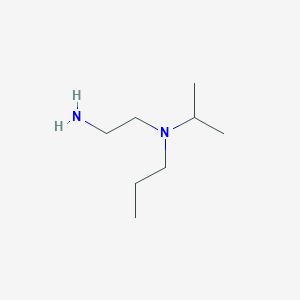
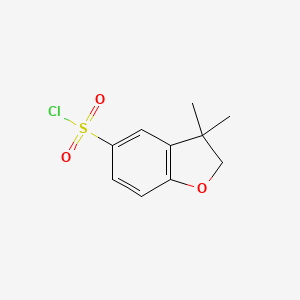
![Pentanoic acid, 5-[(9-oxo-9H-xanthen-2-yl)oxy]-, ethyl ester](/img/structure/B1652251.png)
